molecular formula C19H22BrN3O2 B5518888 2-(2-bromophenoxy)-N'-[4-(diethylamino)benzylidene]acetohydrazide

2-(2-bromophenoxy)-N'-[4-(diethylamino)benzylidene]acetohydrazide

Cat. No. B5518888
M. Wt: 404.3 g/mol
InChI Key: VQSOVXZNEBSGMF-FYJGNVAPSA-N
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Description

Synthesis Analysis

The synthesis of similar benzohydrazide derivatives typically involves the condensation of hydrazides with various aldehydes. An example includes the synthesis of derivatives through reactions with 4-diethylamino-2-hydroxybenzaldehyde and 4-methylbenzohydrazide in methanol, showcasing the versatility and reactivity of these compounds in forming structurally complex and biologically active molecules (Shen et al., 2012).

Molecular Structure Analysis

Benzohydrazide derivatives exhibit diverse molecular conformations influenced by their substituents. For instance, the dihedral angles between the benzene rings in these molecules can significantly vary, affecting their molecular geometry and interactions. Crystallographic studies have revealed the presence of intramolecular hydrogen bonding, contributing to their stability and reactivity (Subashini et al., 2012).

Chemical Reactions and Properties

Benzohydrazide derivatives engage in a range of chemical reactions, underlining their chemical versatility. They are known to form complex structures through reactions with other compounds, demonstrating potential in synthesizing novel materials with unique properties. For example, reactions with ethyl bromoacetate and ethyl 2-bromopropionate lead to the formation of N-substituted 2-acylmethylidene-1,3-thiazolidin-4-ones, highlighting their reactivity and potential for creating biologically active compounds (Jagodziński et al., 2000).

Physical Properties Analysis

The physical properties of benzohydrazide derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. These properties are significantly influenced by the molecular structure and substituents present in the compound. Studies on compounds like "2-(4-Methoxyphenoxy)acetohydrazide" have contributed to understanding the relationship between structure and physical properties (Liu & Gao, 2012).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group behavior, are essential for the application of benzohydrazide derivatives in synthesis and industry. Their ability to participate in various chemical reactions makes them valuable in the synthesis of complex molecules with potential biological activities. The synthesis and chemical properties of these compounds, such as "N'-(2-Bromobenzylidene)-2-(4-nitrophenoxy) acetohydrazide," exemplify their significance in medicinal chemistry and materials science (Sheng et al., 2015).

Scientific Research Applications

Synthesis and Antimicrobial Profile

  • Study: "Synthesis and Antimicrobial Profile of Newer Schiff Bases and Thiazolidinone Derivatives" (2014) by N. Fuloria, S. Fuloria, and R. Gupta.
  • Findings: This study discusses the formation of similar compounds through esterification and hydrazination processes. These compounds were evaluated for antibacterial and antifungal activities, demonstrating their potential use in antimicrobial applications.
  • Read more
  • Study: "Antioxidant, biofilm inhibition and mutagenic activities of newly substituted fibrates" (2021) by A. Sheikh et al.
  • Findings: This research synthesized a series of compounds related to 2-(2-bromophenoxy)-N'-[4-(diethylamino)benzylidene]acetohydrazide. These derivatives were tested for antioxidant, biofilm inhibition, and mutagenic activities, indicating their potential in various biological applications.
  • Read more
  • Study: "Synthesis, characterization and anticancer evaluation of 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole" (2014) by Salahuddin et al.
  • Findings: This study focused on synthesizing and characterizing compounds with a structural basis similar to the compound . These compounds were tested for in vitro anticancer activity, highlighting their potential in cancer research.
  • Read more

Mechanism of Action

The mechanism of action would depend on the intended use of this compound. For example, if this compound is intended to be used as a drug, its mechanism of action would depend on how it interacts with biological molecules in the body .

Future Directions

The future research directions for this compound could include studying its synthesis, investigating its chemical properties, and exploring its potential applications. For example, it could be studied for potential use in pharmaceuticals, materials science, or chemical synthesis .

properties

IUPAC Name

2-(2-bromophenoxy)-N-[(E)-[4-(diethylamino)phenyl]methylideneamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BrN3O2/c1-3-23(4-2)16-11-9-15(10-12-16)13-21-22-19(24)14-25-18-8-6-5-7-17(18)20/h5-13H,3-4,14H2,1-2H3,(H,22,24)/b21-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQSOVXZNEBSGMF-FYJGNVAPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NNC(=O)COC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)COC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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